3,5-Diiodosalicylic acid

Übersicht

Beschreibung

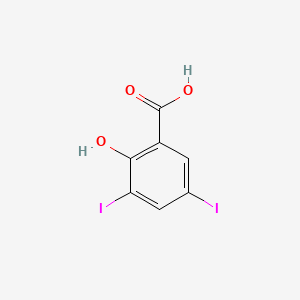

3,5-Diiodosalicylic acid: is an organic compound with the molecular formula C7H4I2O3. It is a derivative of salicylic acid where two hydrogen atoms in the benzene ring are replaced by iodine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diiodosalicylic acid typically involves the iodination of salicylic acid. One common method includes dissolving salicylic acid in glacial acetic acid and adding iodine monochloride. The reaction mixture is then heated to around 80°C for about 20 minutes, resulting in the formation of this compound . Another method involves dissolving salicylic acid, an iodizing agent, and ferrate in a polar solvent, followed by the addition of proton acid, stirring, and heating at temperatures ranging from 20 to 150°C for 1 to 20 hours .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient after-treatment processes, such as filtration and recrystallization, is essential to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atoms at positions 3 and 5 undergo nucleophilic aromatic substitution under controlled conditions. Key examples include:

-

Halogen exchange : Replacement with other halogens (e.g., Cl, Br) using metal halides in polar aprotic solvents.

-

Hydroxylation : Alkaline hydrolysis yields trihydroxybenzoic acid derivatives.

Reactivity is influenced by the electron-withdrawing carboxylic group, which deactivates the ring but directs substitution to para positions relative to existing substituents .

Oxidation-Reduction Reactions

3,5-diISA participates in redox processes:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | H₂O₂/Fe²⁺ (Fenton's reagent) | Quinone derivatives | |

| Reduction | Zn/HCl | Desiodinated salicylic acid |

Electrochemical studies reveal a reduction potential of −0.42 V (vs. SCE) for iodine removal, critical in environmental degradation pathways .

Coordination Chemistry

The compound forms stable complexes with transition metals, leveraging its hydroxyl and carboxylate groups:

| Metal Ion | Stoichiometry | Application | Reference |

|---|---|---|---|

| Cu²⁺ | 1:2 (M:L) | Catalytic oxidation studies | |

| Fe³⁺ | 1:1 | Wastewater treatment |

X-ray crystallography of the copper complex shows square planar geometry with binding through phenolic oxygen and carboxylate .

Protein Binding

3,5-diISA exhibits cooperative binding to human serum albumin (HSA):

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Kd (dissociation constant) | 0.023 mM | Circular dichroism titrations | |

| Hill coefficient | 3.1 | Hill plot analysis |

The induced CD signal at 320 nm confirms chiral induction upon HSA interaction .

Receptor Activation

As a GPR35 agonist (EC₅₀ = 1.2 μM), 3,5-diISA modulates intracellular Ca²⁺ mobilization and inhibits endothelin-1-induced vascular contractions .

Acyl Chloride Formation

Reaction with thionyl chloride yields 3,5-diiodosalicyloyl chloride, a key intermediate:

text3,5-diISA + SOCl₂ → 3,5-diiodosalicyloyl chloride + SO₂ + HCl

Conditions : Dichloromethane, 55°C, 2.5 h

Yield : 99.6%

Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Photophysical Properties and Drug Development

3,5-DISA has been investigated for its photophysical properties, which are crucial for its potential use in drug development. A study highlighted the occurrence of an excited-state intramolecular proton transfer (ESIPT) reaction in 3,5-DISA, leading to large Stokes shifts in various solvents. This property can enhance the efficacy of drugs by improving their absorption and emission characteristics when used in phototherapy or as fluorescent markers in biological imaging .

1.2 Interaction with Human Serum Albumin (HSA)

The binding affinity of 3,5-DISA with human serum albumin (HSA) has been studied to understand its pharmacokinetics better. The dissociation constant (Kd) was found to be approximately 0.023 mM, indicating a strong binding interaction. This interaction is essential as it influences the distribution and bioavailability of drugs in the bloodstream . The induced circular dichroism (CD) spectra demonstrated that 3,5-DISA can exhibit chirality through its interaction with HSA, which is significant for designing chiral drugs .

Environmental Science

2.1 Disinfection Byproducts (DBPs)

Research has shown that 3,5-DISA is a precursor for various disinfection byproducts formed during chlorination processes in drinking water treatment. The study assessed the health impacts of DBPs, focusing on their formation mechanisms and potential hazards associated with chlorinated water sources. Understanding these interactions is vital for developing safer water treatment protocols and minimizing health risks related to DBPs .

Chemical Synthesis and Industrial Applications

3.1 Synthesis Methods

The synthesis of 3,5-DISA has been optimized to improve yield and purity while reducing environmental impact. A notable method involves iodination of salicylic acid using environmentally friendly reagents under controlled conditions. This process not only enhances product purity but also holds promise for industrial applications due to its simplicity and cost-effectiveness .

Biochemical Research

4.1 Antioxidant Activity

Studies have indicated that 3,5-DISA exhibits antioxidant properties, which could be beneficial in therapeutic contexts where oxidative stress is a concern. The compound's ability to scavenge free radicals may provide protective effects against cellular damage in various diseases .

Data Summary Table

Wirkmechanismus

The mechanism of action of 3,5-diiodosalicylic acid involves its interaction with various molecular targets and pathways:

Iodine Metabolism: The compound is involved in the synthesis of plant-derived thyroid hormone analogs, which play a role in plant metabolism and stress response.

Complex Formation: The compound forms complexes with metals, which can influence its biological activity and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

5-Iodosalicylic Acid: A mono-iodinated derivative of salicylic acid.

2-Iodobenzoic Acid: An iodine-substituted benzoic acid.

2,3,5-Triiodobenzoic Acid: A tri-iodinated benzoic acid.

Comparison:

Uniqueness: 3,5-Diiodosalicylic acid is unique due to the presence of two iodine atoms at specific positions on the benzene ring, which imparts distinct chemical properties and reactivity compared to its mono- and tri-iodinated counterparts.

Biologische Aktivität

3,5-Diiodosalicylic acid (DIS) is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its metabolism, interactions with biological systems, and implications for health.

This compound is an iodinated derivative of salicylic acid, characterized by its chemical formula and a melting point of approximately 235-236°C. It is soluble in most organic solvents and has been synthesized using various methods involving salicylic acid and iodizing agents under controlled conditions .

Metabolism in Biological Systems

Metabolism in Animals:

Research indicates that this compound undergoes significant metabolic processing in both cattle and rats. In cattle, the primary metabolites identified were 5-iodosalicylic acid and unchanged DIS, with a notable percentage of iodine being excreted unchanged . In trials where DIS was administered at varying doses, it was observed that the routes of excretion (urine vs. feces) were influenced by the dosage levels, with higher doses leading to increased fecal excretion .

Table 1: Metabolic Excretion of this compound in Cattle

| Trial | Dose (mg/kg) | % Excreted Unchanged | Major Metabolites |

|---|---|---|---|

| A | 1 | >50% | 5-Iodosalicylic Acid |

| B | 5 | Variable | Salicyluric Acid |

| C | 1 | >50% | 5-Iodosalicylic Acid |

Biological Activity

Antioxidant Properties:

Studies have shown that DIS exhibits antioxidant activity. In experiments involving iodine-biofortified lettuce, it was noted that extracts containing DIS increased reactive oxygen species (ROS) production in gastrointestinal cancer cell lines, suggesting a pro-oxidant effect under certain conditions .

Interaction with Human Serum Albumin:

The binding affinity of DIS to human serum albumin (HSA) has been quantitatively assessed. The dissociation constant for this interaction was determined to be , indicating a strong binding affinity. The Hill coefficient of approximately 3.1 suggests positive cooperativity in the binding process . This interaction may influence the pharmacokinetics and bioavailability of DIS when administered therapeutically.

Case Studies and Research Findings

Case Study: Iodine Biofortification

A study investigating the effects of iodine-biofortified lettuce on cancer cells found that treatment with DIS led to increased oxidative stress markers in gastrointestinal cancer cell lines. This highlights the dual role of DIS as both an antioxidant and a potential pro-oxidant depending on the biological context .

Spectroscopic Analysis:

Spectroscopic studies have revealed that DIS undergoes intramolecular hydrogen bonding and excited-state intramolecular proton transfer (ESIPT), which may contribute to its biological activity. These findings were supported by computational analyses that explored the energetics of these interactions .

Eigenschaften

IUPAC Name |

2-hydroxy-3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZVWQPHNWDCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt) | |

| Record name | 3,5-Diiodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059636 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-91-5, 1321-04-6 | |

| Record name | 3,5-Diiodosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIIODOSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1496OH15B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.